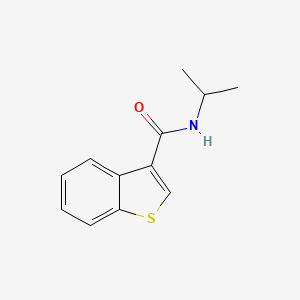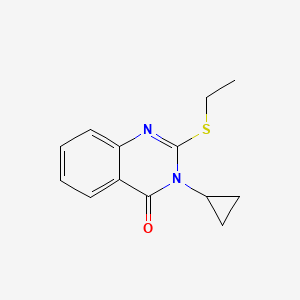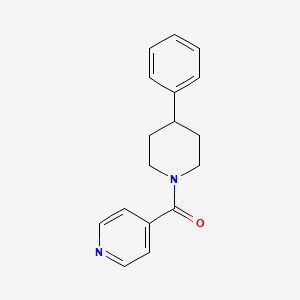
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone, also known as 4'-Methyl-α-pyrrolidinohexiophenone (4-MPH), is a synthetic compound that belongs to the class of cathinones. It is a research chemical that has gained popularity among the scientific community due to its potential applications in medicinal and pharmaceutical research.
Mécanisme D'action
The exact mechanism of action of (4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are associated with attention, motivation, and reward.
Biochemical and Physiological Effects:
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been found to have various biochemical and physiological effects. It has been shown to increase wakefulness and alertness, improve cognitive function, and enhance memory. It has also been found to have potential antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other research chemicals. However, there are also some limitations to its use. The compound has not been extensively studied in humans, and its long-term effects are not fully understood. It is also a controlled substance in some countries, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on (4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone. One potential area of research is its potential use as a treatment for neurological disorders such as ADHD and depression. Another area of research is its potential use as a cognitive enhancer. Further studies are also needed to fully understand the mechanism of action and long-term effects of the compound. Additionally, studies on the optimal dosage and administration of the compound are needed to determine its safety and efficacy.
In conclusion, (4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone is a research chemical that has potential applications in medicinal and pharmaceutical research. It has been found to have various biochemical and physiological effects and has been studied for its potential use as a treatment for neurological disorders and as a cognitive enhancer. However, further research is needed to fully understand its mechanism of action and long-term effects.
Méthodes De Synthèse
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone can be synthesized through various methods. One of the commonly used methods involves the reaction of 4-pyridylmagnesium bromide with 4-bromobenzophenone in the presence of a palladium catalyst. The resulting product is then reacted with 4-phenylpiperidine to obtain (4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone.
Applications De Recherche Scientifique
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been used in various scientific research studies. It has been found to have potential applications in medicinal and pharmaceutical research. The compound has been studied for its potential use as a treatment for various neurological disorders, including attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. It has also been studied for its potential use as a cognitive enhancer.
Propriétés
IUPAC Name |
(4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(16-6-10-18-11-7-16)19-12-8-15(9-13-19)14-4-2-1-3-5-14/h1-7,10-11,15H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODHGHAMJAYVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

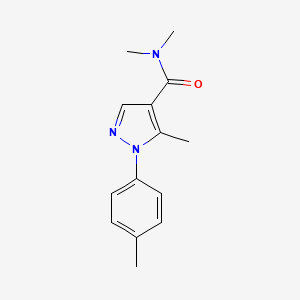
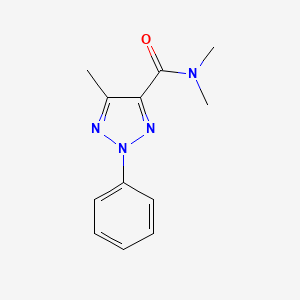
![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
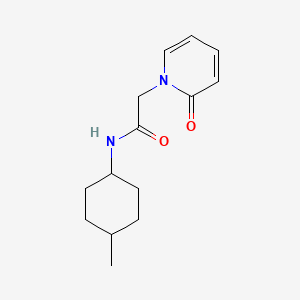

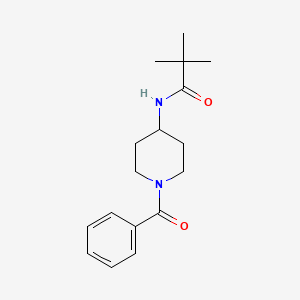
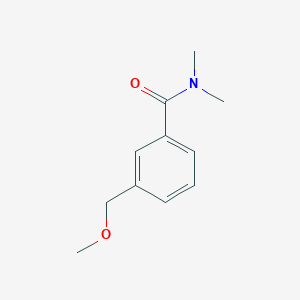

![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)

